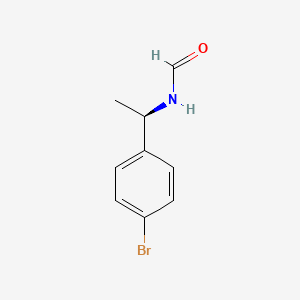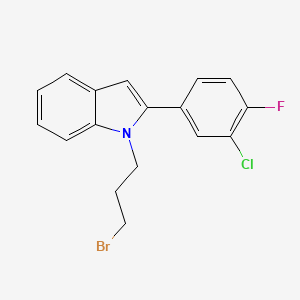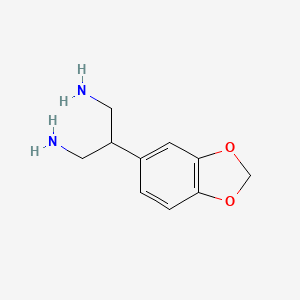![molecular formula C18H13NO3 B12607761 Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- CAS No. 918437-53-3](/img/structure/B12607761.png)
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- is a complex organic compound belonging to the phenanthridine family. This compound is characterized by its unique tetracyclic structure, which includes a phenanthridine core with additional functional groups. It has garnered interest in various scientific fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of a naphthoquinone derivative, followed by a series of cyclization and functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of palladium-catalyzed intramolecular cyclization reactions, which are efficient and scalable .
Análisis De Reacciones Químicas
Types of Reactions
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Aplicaciones Científicas De Investigación
Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with their cellular processes. In anticancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenanthridine derivatives such as:
Benzo[c]phenanthridine alkaloids: Known for their broad spectrum of biological activities.
Phenanthridine amides: Explored for their antimicrobial and anticancer properties.
Uniqueness
What sets Benzo[j]phenanthridine-1,7,12(2H)-trione, 3,4-dihydro-6-methyl- apart is its unique tetracyclic structure and the specific functional groups it contains. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Propiedades
Número CAS |
918437-53-3 |
|---|---|
Fórmula molecular |
C18H13NO3 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
6-methyl-3,4-dihydro-2H-benzo[j]phenanthridine-1,7,12-trione |
InChI |
InChI=1S/C18H13NO3/c1-9-14-16(15-12(19-9)7-4-8-13(15)20)18(22)11-6-3-2-5-10(11)17(14)21/h2-3,5-6H,4,7-8H2,1H3 |
Clave InChI |
GYELODXHDZNMIX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C3C(=N1)CCCC3=O)C(=O)C4=CC=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2R,4S)-4-Hydroxy-2-{[(1R)-1-phenylethyl]amino}octanoic acid](/img/structure/B12607725.png)
![5-(3-methyl-2H-pyrazolo[4,3-c]isoquinolin-5-yl)benzene-1,3-diol](/img/structure/B12607727.png)

![2-[Methyl(2-phenylethyl)amino]benzamide](/img/structure/B12607735.png)


![([1,1'-Biphenyl]-4-yl)(trimethylsilyl)methanone](/img/structure/B12607766.png)
![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)

